Bisoxazolidine
Overview
Description
Bisoxazolidine is a compound that contains two oxazolidine rings. Oxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Bisoxazolidines are the saturated analogues of bisoxazolines and are used as performance modifiers in polyurethane coatings and paints . They are known for their ability to enhance the properties of coatings by reacting with diisocyanates, polyisocyanates, and polyurethane prepolymers to form a coating .
Preparation Methods
Bisoxazolidines are typically synthesized through the condensation of 2-aminoalcohols with aldehydes or ketones . The reaction conditions often involve the use of catalysts to facilitate the formation of the oxazolidine rings. Industrial production methods may involve the use of dibasic esters and 3-hydroxyethyl-1,3-oxazolidine in an exchange reaction . The choice of linker between the two oxazolidine rings can significantly impact the performance of the resulting bisoxazolidine .
Chemical Reactions Analysis
Bisoxazolidines undergo various chemical reactions, including:
Hydrolysis: In the presence of moisture, bisoxazolidines hydrolyze to form amine and hydroxyl groups.
Crosslinking Reactions: Bisoxazolidines can participate in crosslinking reactions with polyisocyanates, forming urethane and urea linkages.
Reformatsky Reaction: Bisoxazolidines can catalyze the asymmetric Reformatsky reaction between ethyl iodoacetate and aromatic aldehydes, yielding 3-hydroxy-3-(4-aryl)propanoates.
Common reagents and conditions used in these reactions include dimethylzinc, air, and room temperature for the Reformatsky reaction . Major products formed from these reactions include amine and hydroxyl groups, urethane and urea linkages, and 3-hydroxy-3-(4-aryl)propanoates .
Scientific Research Applications
Bisoxazolidines have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in asymmetric catalysis and crosslinking reactions
Medicine: Research into their use as antibiotics and other pharmaceutical applications.
Industry: Used as performance modifiers in polyurethane coatings and paints, enhancing properties such as weatherability, impact resistance, and chemical resistance
Mechanism of Action
The mechanism of action of bisoxazolidines involves the hydrolysis of the oxazolidine rings in the presence of moisture, leading to the formation of amine and hydroxyl groups . These groups can then react with diisocyanates and polyisocyanates to form urethane and urea linkages, which enhance the properties of polyurethane coatings . The molecular targets and pathways involved include the reaction with isocyanates and the formation of crosslinked polymer networks .
Comparison with Similar Compounds
Bisoxazolidines are similar to bisoxazolines, which contain two oxazoline rings. Both compounds are used in asymmetric catalysis and crosslinking reactions . bisoxazolidines are the saturated analogues of bisoxazolines and are specifically used in polyurethane systems to prevent unwanted reactions between isocyanates and moisture . Other similar compounds include oxazolidinones, which are used as antibiotics and have a different mechanism of action involving the inhibition of protein synthesis .
Properties
InChI |
InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2/t19-,20-,21+,22+,23-,24-/m0/s1 | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTLPEUTEFJSFH-PQZIIDKGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@]2([C@@]3(C1)N[C@H]4[C@@H](O3)CC5=CC=CC=C45)N[C@H]6[C@@H](O2)CC7=CC=CC=C67 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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